molecular formula C18H26N2O6 B3265213 Z-Leu-ser-ome CAS No. 40290-56-0

Z-Leu-ser-ome

Cat. No.: B3265213
CAS No.: 40290-56-0
M. Wt: 366.4 g/mol
InChI Key: ARUNVSBGKCAFKZ-GJZGRUSLSA-N
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Description

Z-Leu-ser-ome, also known as Z-Leucyl-serine methyl ester, is a synthetic dipeptide compound. It is composed of leucine and serine amino acids, with a benzyl carbamate (Z) protecting group attached to the leucine residue. This compound is often used in peptide synthesis and biochemical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Leu-ser-ome can be synthesized through a series of peptide coupling reactions. The typical synthetic route involves the following steps:

    Protection of Amino Groups: The amino group of leucine is protected using a benzyl carbamate (Z) group.

    Activation of Carboxyl Group: The carboxyl group of the protected leucine is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Coupling Reaction: The activated leucine is then coupled with serine methyl ester in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

    Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Z-Leu-ser-ome undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-Leu-ser-ome has a wide range of applications in scientific research:

Mechanism of Action

Z-Leu-ser-ome exerts its effects primarily through interactions with enzymes and proteins. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and release of the constituent amino acids. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Leu-ser-ome is unique due to the presence of the serine residue, which imparts specific chemical properties such as the ability to form hydrogen bonds and participate in oxidation reactions. This makes it particularly useful in studying enzyme mechanisms and developing peptide-based therapeutics .

Properties

IUPAC Name

methyl (2S)-3-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6/c1-12(2)9-14(16(22)19-15(10-21)17(23)25-3)20-18(24)26-11-13-7-5-4-6-8-13/h4-8,12,14-15,21H,9-11H2,1-3H3,(H,19,22)(H,20,24)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUNVSBGKCAFKZ-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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